molecular formula C23H26N4O3S B307971 1-[3-(hexylsulfanyl)-6-(5-methylfuran-2-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone

1-[3-(hexylsulfanyl)-6-(5-methylfuran-2-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone

Cat. No. B307971
M. Wt: 438.5 g/mol
InChI Key: RWGWWOVBVPYLAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(hexylsulfanyl)-6-(5-methylfuran-2-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-[3-(hexylsulfanyl)-6-(5-methylfuran-2-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone is not fully understood. However, studies have suggested that it exerts its anticancer activity by inducing apoptosis through the activation of caspase-3 and -9. It has also been suggested that this compound inhibits the influenza virus by interfering with the viral replication process.
Biochemical and Physiological Effects:
Studies have shown that this compound has low toxicity and does not cause significant changes in biochemical and physiological parameters in animal models. However, further studies are needed to fully understand the potential effects of this compound on human health.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[3-(hexylsulfanyl)-6-(5-methylfuran-2-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone in lab experiments include its potential applications in anticancer and antiviral research, as well as its use as a fluorescent probe for detecting zinc ions. However, limitations include the need for further studies to fully understand its mechanism of action and potential effects on human health.

Future Directions

For research on 1-[3-(hexylsulfanyl)-6-(5-methylfuran-2-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone include further studies on its anticancer and antiviral activity, as well as its potential use as a fluorescent probe for detecting zinc ions. Additionally, studies may focus on the development of derivatives of this compound with improved properties and potential applications in various fields of science.

Synthesis Methods

The synthesis of 1-[3-(hexylsulfanyl)-6-(5-methylfuran-2-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone involves the reaction of 5-methylfurfurylamine with 3-bromo-1-hexanethiol to form the corresponding thioether. This thioether is then reacted with 2-amino-4,6-dichloro-1,3,5-triazine to yield the triazine intermediate, which is further reacted with 2-amino-4-(2-hydroxyethyl)-6-(5-methylfuran-2-yl)-1,3,5-triazine to form the final product.

Scientific Research Applications

The compound 1-[3-(hexylsulfanyl)-6-(5-methylfuran-2-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone has been studied for its potential applications in various fields of science. It has been shown to have anticancer activity, with studies indicating that it inhibits the growth of cancer cells by inducing apoptosis. Additionally, this compound has been found to have antiviral activity, with studies showing that it inhibits the replication of the influenza virus. It has also been studied for its potential use as a fluorescent probe for detecting zinc ions in biological systems.

properties

Molecular Formula

C23H26N4O3S

Molecular Weight

438.5 g/mol

IUPAC Name

1-[3-hexylsulfanyl-6-(5-methylfuran-2-yl)-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone

InChI

InChI=1S/C23H26N4O3S/c1-4-5-6-9-14-31-23-24-21-20(25-26-23)17-10-7-8-11-18(17)27(16(3)28)22(30-21)19-13-12-15(2)29-19/h7-8,10-13,22H,4-6,9,14H2,1-3H3

InChI Key

RWGWWOVBVPYLAC-UHFFFAOYSA-N

SMILES

CCCCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC=C(O4)C)C(=O)C)N=N1

Canonical SMILES

CCCCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC=C(O4)C)C(=O)C)N=N1

Origin of Product

United States

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